molecular formula C13H14Cl2N2 B2479305 {4-[(E)-2-(2-Pyridinyl)vinyl]phenyl}amine dihydrochloride CAS No. 1519-07-9

{4-[(E)-2-(2-Pyridinyl)vinyl]phenyl}amine dihydrochloride

Cat. No.: B2479305
CAS No.: 1519-07-9
M. Wt: 269.17
InChI Key: IVZBNUCKBYLPSO-SWSRPJROSA-N
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Description

“{4-[(E)-2-(2-Pyridinyl)vinyl]phenyl}amine dihydrochloride” is a chemical compound with the CAS Number: 1519-07-9. Its molecular weight is 269.17 and its IUPAC name is 4-[(E)-2-(2-pyridinyl)ethenyl]aniline dihydrochloride . It is a salt with 2HCl .


Molecular Structure Analysis

The InChI code for this compound is 1S/C13H12N2.2ClH/c14-12-7-4-11(5-8-12)6-9-13-3-1-2-10-15-13;;/h1-10H,14H2;2*1H/b9-6+;; . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.

Scientific Research Applications

Fluoroionophores Development

  • A series of fluoroionophores developed from diamine-salicylaldehyde derivatives demonstrated metal recognition capabilities. Specifically, certain derivatives showcased unique metal chelating properties, including response to Zn+2 and Cd+2, attributed to the pyridine moiety enabling metal-fluorophore complexation. These fluoroionophores were tested for cellular metal staining in fluorescence methods (Hong, Lin, Hsieh, & Chang, 2012).

Radiosynthesis for Nicotinic Acetylcholine Receptors Study

  • The compound demonstrated high affinity for nicotinic acetylcholine receptors in in vitro binding assays, with potential as a tracer for positron emission tomography studies of nAChR (Brown, Pavlova, Mukhin, Kimes, & Horti, 2001).

Two-Photon Absorption Chromophores

  • New multi-branched two-photon absorption chromophores containing styrylpyridyl moieties were synthesized. They exhibited significant two-photon absorption cross-sections and induced fluorescent wavelengths, indicating their potential as two-photon absorption fluorophores for photopolymerization applications (Yan, Fan, Guo, Lam, Huang, Sun, Tian, Wang, Tian, Wang, & Chen, 2007).

Synthesis of Conjugated Alkenyl Pyridines

  • 4-Alkylpyridines were converted to conjugated 1,1-disubstituted alkenyl pyridines, a process involving alkylidene dihydropyridine intermediates, highlighting a method for creating vinyl pyridines under mild conditions (Shivers, Tun, McLean, & Pigge, 2022).

Multi-Stimuli Responsive Fluorescence Switching

  • A divinylanthracene derivative showcased multi-stimuli responsive fluorescence, including piezochromism and protonation effects. This study elucidated mechanisms within stimuli-responsive luminescent materials, suggesting potential applications in sensing and display devices (Dong, Zhang, Tan, Wang, Chen, Li, Ye, Xu, Zou, & Tian, 2013).

Biomolecule Labeling with Two-Photon Absorbing Dyes

  • Novel two-photon absorbing dyes were synthesized for biomolecule labeling. These dyes displayed significant two-photon absorption cross-sections and were proposed for tracking biomolecules using two-photon scanning microscopy (Xiao, Mei, Wang, Li, Qian, Yin, & Xu, 2011).

Synthesis of Pyridinyl-Pyrimidinamine Derivatives

  • A method for synthesizing pyridinyl-4-pyrimidinamine derivatives was developed, offering potential avenues for creating new compounds with distinct properties (Mazik & Zieliński, 1996).

Safety and Hazards

For safety and hazards information, it’s best to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

Properties

IUPAC Name

4-[(E)-2-pyridin-2-ylethenyl]aniline;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2.2ClH/c14-12-7-4-11(5-8-12)6-9-13-3-1-2-10-15-13;;/h1-10H,14H2;2*1H/b9-6+;;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVZBNUCKBYLPSO-SWSRPJROSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C=CC2=CC=C(C=C2)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=NC(=C1)/C=C/C2=CC=C(C=C2)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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